7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
7-Phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core with a ketone group at position 4 and a phenyl substituent at position 6. Its molecular formula is C₁₂H₁₁N₃O (molecular weight: 213.24 g/mol). This scaffold is synthetically accessible via palladium-catalyzed cross-coupling reactions, as demonstrated by the efficient coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the pyrrolo[3,2-d]pyrimidine system . The phenyl group at position 7 enhances lipophilicity and may influence binding interactions in biological systems, though its specific therapeutic applications remain underexplored compared to related derivatives.
Properties
IUPAC Name |
7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFOBNOUFSXEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the construction of the pyrrolo ring followed by the formation of the pyrimidine ring. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of palladium-catalyzed reactions and other efficient synthetic strategies ensures the feasibility of industrial production .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrrolo[3,2-d]pyrimidin-4-one scaffold .
Scientific Research Applications
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, therapeutic applications, and research findings:
Key Comparative Insights
Substituent Effects on Bioactivity
- Phenyl vs. Methoxyphenyl : The 4-methoxyphenyl analog (241.24 g/mol) exhibits greater electron density than the phenyl derivative, which could enhance interactions with hydrophobic pockets in enzyme active sites .
- Bromo Substitution : The 7-bromo derivative (238.03 g/mol) serves as a versatile intermediate for further modifications, such as cross-coupling reactions to introduce aryl or heteroaryl groups .
- Complex Substituents (Forodesine, Mirodenafil) : Forodesine’s dihydroxypyrrolidinyl group mimics ribose in nucleosides, enabling PNP inhibition , while Mirodenafil’s sulfonyl-piperazine moiety improves solubility and target affinity .
Ring System Modifications
- Pyrrolo[3,2-d]pyrimidine vs. Benzothieno[3,2-d]pyrimidine: The benzothieno analogs exhibit anti-inflammatory activity via COX-2 inhibition, whereas pyrrolo derivatives are more commonly associated with kinase or enzyme inhibition (e.g., Forodesine’s PNP targeting) . This highlights the role of ring fusion in directing therapeutic utility.
Biological Activity
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
| PubChem CID | 135630710 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines and has shown promising results.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays revealed that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit micromolar to nanomolar GI50 values against cancer cell lines. The lead compound showed strong cytotoxicity and inhibited tubulin polymerization effectively .
- Mechanism of Action : The compound acts by disrupting microtubule dynamics through inhibition of tubulin polymerization. This mechanism is similar to that of known anticancer agents like combretastatin A-4 .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[3,2-d]pyrimidine derivatives for their antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
- Results : The compound exhibited a dose-dependent reduction in cell viability across all tested lines. Notably, the 7-phenyl derivative significantly reduced cell viability in A549 cells by inducing autophagy through inhibition of the PI3K/Akt/mTOR signaling pathway .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound | GI50 (µM) | Mechanism |
|---|---|---|
| 7-phenyl derivative | <0.1 | Tubulin polymerization inhibitor |
| Combretastatin A-4 | 1.1 | Tubulin polymerization inhibitor |
| Vincristine | 10 | Microtubule destabilizer |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one and its derivatives?
The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via:
Cyanocoupling : Ethyl 2-cyanoacetate reacts with bromo-dimethoxyethane to form intermediates.
Cyclization : Formamidine addition induces cyclization to generate the pyrrolo-pyrimidine core.
Halogenation : Chlorination or bromination introduces substituents at specific positions .
For the 7-phenyl variant, Suzuki-Miyaura coupling may be used to introduce the phenyl group at the 7-position, requiring palladium catalysts and optimized ligand systems.
Q. How can spectroscopic techniques (NMR, MS, XRD) validate the structural integrity of pyrrolo-pyrimidine derivatives?
- NMR : H and C NMR confirm regioselectivity of substituents. For example, aromatic protons in the phenyl group appear as distinct multiplets (δ 7.2–7.6 ppm), while pyrrole protons resonate at δ 6.5–7.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles and crystallographic disorder, as seen in ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .
Q. What purification strategies are effective for isolating pyrrolo-pyrimidine compounds?
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates intermediates.
- Recrystallization : Polar solvents like methanol or DMSO/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for iodinated or fluorinated analogs .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) guide the design of pyrrolo-pyrimidine-based kinase inhibitors?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, fluorine substitution enhances electrophilicity at the 4-position .
- Molecular Docking : Screens binding affinities to kinase active sites (e.g., EGFR or BRAF). Pyrimidine-nitrogen interactions with hinge regions are critical for inhibitory activity .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How do conflicting bioactivity data arise in pyrrolo-pyrimidine studies, and how can they be resolved?
Contradictions often stem from:
- Solubility Variability : Poor aqueous solubility may artifactually reduce in vitro potency. Use DMSO stock solutions with ≤0.1% final concentration .
- Off-target Effects : Broad-spectrum kinase inhibition requires counter-screening against unrelated kinases (e.g., CDK2, JAK2) .
- Metabolic Instability : LC-MS/MS assays detect metabolite interference in cellular assays .
Q. What experimental design principles optimize reaction conditions for halogenated pyrrolo-pyrimidines?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For iodination, optimize NIS (N-iodosuccinimide) stoichiometry and reaction time .
- High-Throughput Screening (HTS) : Robotic platforms rapidly test >100 conditions (e.g., solvent/base combinations) for chlorination or bromination .
Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?
- Core Modifications : Introduce methyl groups at the 5-position to sterically block off-target binding .
- Substituent Tuning : Electron-withdrawing groups (e.g., -CF) at the 7-phenyl enhance hydrophobic interactions in ATP-binding pockets .
- Proteomics Profiling : Phospho-antibody arrays quantify kinase inhibition across multiple pathways to identify selectivity cliffs .
Q. What strategies mitigate degradation of pyrrolo-pyrimidines under physiological conditions?
- pH Stability : Buffered solutions (pH 6–8) prevent hydrolysis of the lactam ring in the 4-one moiety .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .
- Prodrug Approaches : Esterification of the 4-one group improves bioavailability and reduces first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
